2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid
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Overview
Description
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid is an aromatic compound with a complex structure It is characterized by the presence of a benzyloxy group, a methoxy group, and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This step involves the protection of the hydroxyl group using benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the hydroxyacetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxyphenylacetic acid
- 3-Benzyloxy-4-methoxybenzaldehyde
- 4-Benzyloxy-3-methoxybenzyl alcohol
Uniqueness
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
2-hydroxy-2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-7-12(15(17)16(18)19)9-14(13)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVFIJDPCIMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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